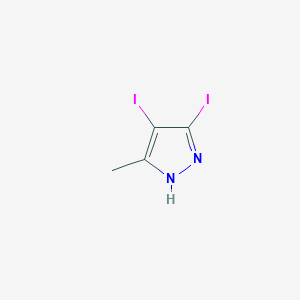

3,4-Diiodo-5-methyl-1h-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diiodo-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLNGDMFVSCNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Value of Iodinated Heterocycles in Modern Synthesis

An In-depth Technical Guide to 3,4-Diiodo-5-methyl-1H-pyrazole (CAS 6715-87-3)

In the landscape of contemporary drug discovery and material science, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and metabolic stability have cemented its role in numerous FDA-approved therapeutics.[2][3] The strategic introduction of iodine atoms onto this core, as seen in This compound , dramatically elevates its synthetic utility. This di-iodinated derivative is not merely a compound but a versatile platform, engineered for reactivity and poised for the construction of complex molecular architectures. The dual carbon-iodine bonds serve as powerful handles for palladium-catalyzed cross-coupling reactions, enabling chemists to forge intricate carbon-carbon and carbon-heteroatom bonds with precision.[1][4] This guide offers a deep dive into the core chemistry, synthesis, and application of this pivotal building block, providing researchers and development professionals with the technical insights necessary to harness its full potential.

Molecular Identity and Physicochemical Characteristics

This compound is a halogenated derivative characterized by a five-membered pyrazole ring bearing two iodine atoms at the C3 and C4 positions and a methyl group at the C5 position.[4] This specific substitution pattern is crucial to its reactivity and utility in synthetic chemistry.

Caption: Chemical structure of this compound.

The compound's key identifiers and physical properties are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference |

| CAS Number | 6715-87-3 | [5][6] |

| Molecular Formula | C4H4I2N2 | [4][5] |

| Molecular Weight | 333.90 g/mol | [4][5] |

| Appearance | Off-white to pale yellow solid | [7] |

| Melting Point | 178-181 °C | [8][9] |

| Boiling Point (Predicted) | 374.8 ± 42.0 °C | [8][9] |

| Density (Predicted) | 2.750 ± 0.06 g/cm3 | [8][9] |

| pKa (Predicted) | 10.75 ± 0.50 | [9] |

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The heavy iodine substituents and the overall electronic environment of the pyrazole ring give rise to a distinct spectroscopic signature.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | A characteristic sharp singlet is expected for the methyl group (C5-CH₃) in the upfield region, with minimal coupling. The N-H proton will appear as a broad singlet.[4] |

| ¹³C NMR | Resonances for the three carbon atoms of the pyrazole ring will be observed. The carbons bonded to iodine (C3 and C4) will show shifts influenced by the heavy atom effect. |

| ¹⁵N NMR | Two distinct signals are anticipated, corresponding to the different electronic environments of the nitrogen atoms. The "pyrrole-like" nitrogen (N1, bearing a hydrogen) typically resonates between -160 to -180 ppm, while the "pyridine-like" nitrogen (N2) appears further downfield, around -100 to -120 ppm.[4] |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching (from the methyl group), and C=C/C=N stretching within the pyrazole ring are expected. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to 333.90, with a characteristic isotopic pattern due to the presence of two iodine atoms. |

Synthesis and Chemical Reactivity

Synthesis: The Iodination Pathway

The most direct and common route to this compound is the electrophilic halogenation of the 5-methyl-1H-pyrazole precursor.[4] This transformation requires careful control of reaction conditions to achieve the desired di-iodination at the C3 and C4 positions while avoiding over-halogenation or the formation of undesired isomers.[4][10] The C4 position of the pyrazole ring is particularly electron-rich and thus highly susceptible to electrophilic attack.[1][11]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Pyrazole Iodination

This protocol is a generalized representation based on established methods for pyrazole iodination and should be optimized for specific laboratory conditions.[1][12][13]

-

Preparation: To a solution of 5-methyl-1H-pyrazole (1.0 mmol) in a suitable solvent (e.g., acetonitrile, acetic acid, or a CCl₄ mixture), add the chosen iodinating agent.[1][12] Common agents include:

-

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for a period of several hours to overnight.[1] Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. If an acidic medium was used, carefully neutralize it. Quench any excess iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic iodine color disappears.[1][14]

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as dichloromethane or ethyl acetate.[14]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.[1]

Chemical Reactivity: A Gateway to Molecular Complexity

The true synthetic power of this compound lies in the reactivity of its two C-I bonds. Iodine atoms are excellent leaving groups, making this compound an ideal substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][4] This allows for the sequential or simultaneous introduction of diverse functional groups, enabling the construction of large and complex molecular libraries from a single, versatile core.

Caption: Reactivity of this compound in cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or vinyl groups.[1]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key transformation for accessing extended π-systems and linking molecular fragments.[4][15]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many biologically active compounds.

Applications in Scientific Research and Development

The versatile reactivity of this compound positions it as a high-value building block across multiple scientific disciplines.

Caption: Key application areas for this compound.

-

Medicinal Chemistry: The pyrazole core is a cornerstone of many pharmaceuticals.[16][17] This di-iodinated intermediate is invaluable for synthesizing libraries of novel compounds to screen for biological activity.[7] Its structure is relevant for developing kinase inhibitors, antibacterial agents, and other targeted therapeutics.[1][4] The compound is also listed as a building block for protein degraders, a cutting-edge area of drug discovery.[5]

-

Material Science: The presence of heavy iodine atoms and the aromatic pyrazole ring imparts unique electronic properties. This makes the compound a candidate for creating novel organic semiconductors, coordination polymers, and other functional materials where tuning electronic characteristics is essential.[4]

-

Chemical Research: It serves as a pivotal intermediate in multi-step organic synthesis, providing a reliable scaffold for building molecular complexity.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18] Avoid inhalation of dust and direct contact with skin and eyes.[18]

-

Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[9] Keep away from heat and sources of ignition.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[18]

Conclusion

This compound (CAS 6715-87-3) is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its stable pyrazole core, combined with the exceptional reactivity imparted by the dual iodine substituents, provides a robust and versatile platform for synthetic chemists. From the targeted synthesis of next-generation pharmaceuticals to the development of novel functional materials, this compound offers a reliable pathway to molecular complexity. This guide has detailed its fundamental properties, synthesis, reactivity, and applications, providing the necessary framework for researchers to confidently and effectively integrate this powerful building block into their scientific endeavors.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 6715-87-3 [smolecule.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound, CasNo.6715-87-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound CAS#: 6715-87-3 [amp.chemicalbook.com]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.ru [2024.sci-hub.ru]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 3,4-Diiodo-5-methyl-1H-pyrazole

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3,4-Diiodo-5-methyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique properties and potential applications of halogenated pyrazole derivatives.

Introduction: The Significance of this compound

Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities.[1] The introduction of iodine atoms onto the pyrazole ring dramatically enhances their synthetic versatility, providing a reactive handle for constructing more complex molecular architectures through various cross-coupling reactions.[1][2] this compound, with its distinct substitution pattern, is a molecule of strategic importance. The two iodine atoms at the 3 and 4 positions, coupled with a methyl group at the 5-position, create a unique electronic and steric environment that influences its reactivity and biological potential.[3]

This guide will delve into the foundational aspects of this molecule, from its synthesis to its detailed structural elucidation, providing both theoretical understanding and practical, field-proven insights.

Synthesis and Mechanistic Considerations

The primary route to this compound is through the electrophilic halogenation of 5-methyl-1H-pyrazole.[3] The choice of iodinating agent and reaction conditions is critical to achieve di-iodination at the desired 3 and 4 positions while avoiding over-halogenation or the formation of undesired isomers.[4]

Synthetic Pathway: Electrophilic Iodination

The most common and effective methods for the iodination of pyrazoles involve the use of an electrophilic iodine source. The electron-rich pyrazole ring is susceptible to attack by iodonium ions (I+). The reaction typically proceeds first at the more electron-rich C4 position, followed by substitution at the C3 or C5 position. For the synthesis of this compound, a strong iodinating system is required to overcome the deactivating effect of the first iodine substituent.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for pyrazole iodination.[5]

Materials:

-

5-methyl-1H-pyrazole

-

Iodine (I₂)

-

Acetic acid (AcOH)

-

Carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-1H-pyrazole (1.0 eq) in a mixture of acetic acid and carbon tetrachloride.

-

Add iodine (2.2 eq) to the solution and stir until partially dissolved.

-

Add the oxidizing agent (e.g., iodic acid, 0.5 eq) portion-wise to the reaction mixture. The use of an oxidant is crucial to regenerate the electrophilic iodine species in situ and drive the reaction to completion.[5]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Trustworthiness of the Protocol: This protocol incorporates a quenching step with sodium thiosulfate to safely neutralize the reactive iodine and an acid-base wash to remove impurities, ensuring the isolation of a pure product.

Molecular Structure and Characterization

The molecular structure of this compound is defined by the pyrazole core with iodine atoms at positions 3 and 4, and a methyl group at position 5.

Caption: Molecular structure of this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the N-H proton (broad, chemical shift dependent on solvent and concentration). A singlet for the C5-methyl group protons. The absence of signals in the aromatic region for the pyrazole ring protons confirms di-substitution at the 3 and 4 positions.[3] |

| ¹³C NMR | Resonances for the C3 and C4 carbons will be significantly shifted to a higher field (lower ppm) due to the heavy atom effect of iodine. Signals for the C5 carbon and the methyl carbon will also be present. |

| IR Spectroscopy | Characteristic N-H stretching vibrations. C-N and C=C stretching bands for the pyrazole ring. C-I stretching vibrations will be observed in the far-IR region.[7] |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of C₄H₄I₂N₂ (333.9 g/mol ) should be observed.[9] A characteristic isotopic pattern for two iodine atoms will be present. |

X-ray Crystallography and Solid-State Structure

While specific crystallographic data for this compound is limited, the structures of related 4-halogenated-1H-pyrazoles have been determined.[3][7][10] These studies reveal that the solid-state packing is dominated by intermolecular interactions such as hydrogen bonding (N-H···N) and halogen bonding (C-I···N or C-I···I).[11] For 4-iodo-1H-pyrazole, a catemeric (chain-like) structure formed through N-H···N hydrogen bonds is observed.[7] It is plausible that this compound would also exhibit strong intermolecular interactions, influencing its melting point and solubility.

Experimental Protocol: Crystallization for X-ray Diffraction

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and hexane).[3]

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.

-

Alternatively, vapor diffusion by placing a vial of the solution in a sealed chamber containing a more volatile anti-solvent can promote crystal growth.

-

Once suitable single crystals have formed, they can be isolated and mounted for X-ray diffraction analysis.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

Medicinal Chemistry

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3] The iodine atoms in this compound can serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the synthesis of complex molecules with potential therapeutic applications.[3][12] For instance, related pyrazole compounds have been investigated as inhibitors of bacterial growth.[3]

Materials Science

Halogenated organic molecules are of interest in materials science for the development of novel materials with specific electronic properties. The presence of iodine atoms can influence the electronic structure and intermolecular packing of the molecule, making it a candidate for applications in organic electronics or as a component of coordination polymers.[3]

Conclusion

This compound is a synthetically versatile and structurally interesting molecule. This guide has provided a comprehensive overview of its synthesis, molecular structure, and potential applications. The detailed protocols and mechanistic insights are intended to empower researchers to confidently work with this compound and explore its full potential in their respective fields. As a key intermediate, the understanding and utilization of this compound will continue to contribute to advancements in both medicinal chemistry and materials science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy this compound | 6715-87-3 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. [PDF] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | Semantic Scholar [semanticscholar.org]

- 11. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of 3,4-Diiodo-5-methyl-1H-pyrazole

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most fundamental yet critical assessments are the solubility and stability of a molecule. These intrinsic properties govern a compound's behavior in both experimental and physiological environments, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. This compound, a halogenated heterocyclic compound, represents a scaffold of increasing interest. The diiodo substitution provides a synthetically versatile handle for diversification through cross-coupling reactions, making it a valuable building block in medicinal chemistry.[1][2] However, the very features that impart this synthetic utility—the carbon-iodine bonds—also introduce potential liabilities. This guide provides an in-depth exploration of the solubility and stability characteristics of this compound, offering both theoretical insights and field-proven experimental protocols to empower researchers in their drug development endeavors.

Part 1: The Solubility Profile of this compound

Understanding the solubility of a compound is the first step in designing meaningful biological assays, developing suitable analytical methods, and creating viable formulations. The solubility of this compound is dictated by its molecular structure: a relatively non-polar pyrazole core, a small alkyl group, and two large, polarizable iodine atoms.

Theoretical Considerations and Predicted Solubility

The parent 1H-pyrazole ring exhibits limited solubility in water but is readily soluble in various organic solvents like ethanol and acetone.[3][4] The introduction of two iodine atoms significantly increases the molecular weight (MW: 333.9 g/mol ) and molecular surface area. While iodine is electronegative, the C-I bond is not highly polar, and the large size of the iodine atoms contributes to strong van der Waals forces. Consequently, high lattice energy in the solid state can be anticipated, potentially leading to poor solubility in many solvents.

Based on the behavior of analogous halogenated heterocycles, a general solubility profile can be predicted. The compound is expected to have low aqueous solubility but good solubility in chlorinated solvents and some polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low to Partial | While non-polar, these solvents may be insufficient to overcome the crystal lattice energy of a solid compound. Toluene is a better candidate than hexane. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents are effective at solvating a wide range of organic molecules. DMSO is often the solvent of choice for initial stock solutions. |

| Polar Protic | Water, Methanol, Ethanol | Low | The lack of significant hydrogen bond donating/accepting groups on the molecule limits its interaction with protic solvents like water.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarizability of both the C-I bonds and the chlorinated solvents leads to favorable dipole-dipole and London dispersion force interactions.[1] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method developed by Higuchi and Connors.[5] This method establishes the equilibrium between the dissolved and solid states of the compound, providing the most reliable measure of its intrinsic solubility.[6][7]

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to ensure a solid phase remains at equilibrium) to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: Agitate the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C) for a sufficient period to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated solution from the undissolved solid.

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.

-

Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as UPLC-MS/MS.

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: The Chemical Stability Profile

The stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf life.[] For this compound, the primary stability concerns revolve around the integrity of the pyrazole ring and, most significantly, the robust-ness of the two carbon-iodine bonds.

Predicted Degradation Pathways

Based on the chemical structure and data from related compounds, two principal degradation pathways are anticipated:

-

De-iodination (Photolytic & Thermal): The carbon-iodine bond is the weakest bond in the molecule and is susceptible to cleavage. Aryl iodides are known to be sensitive to light, particularly UV radiation, which can induce homolytic cleavage of the C-I bond to form radicals.[9] This degradation is often visually apparent, as the liberated iodine (I₂) imparts a yellow or brown color to the solid or solution.[9] Elevated temperatures can also accelerate this process.

-

Hydrolysis: While the pyrazole ring is generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.[9] The pH of the medium is therefore a critical factor in the stability of the compound in aqueous solutions.

Experimental Protocol: Stress Testing (Forced Degradation)

Stress testing is a crucial component of drug development, designed to identify likely degradation products, elucidate degradation pathways, and validate the stability-indicating power of analytical methods.[10][11]

Caption: Overview of a Forced Degradation (Stress Testing) Study.

Methodologies:

-

Thermal Stability:

-

Place the solid compound in a controlled temperature oven (e.g., 80 °C).

-

Prepare a solution of the compound (e.g., in acetonitrile) and incubate it at a lower temperature (e.g., 60 °C).

-

Include a control sample stored at recommended conditions (e.g., 2-8 °C).

-

Analyze samples at initial, intermediate, and final time points (e.g., 0, 3, and 7 days).

-

-

Photostability:

-

Follow the International Council for Harmonisation (ICH) Q1B guidelines.[12][13]

-

Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be stored under the same temperature conditions.

-

Analyze the light-exposed and dark control samples at the end of the exposure period.

-

-

Hydrolytic Stability:

-

Prepare solutions of the compound in buffered media at various pH levels (e.g., pH 1.2, pH 4.5, pH 7.4, and pH 9.0).

-

Incubate the solutions at a controlled temperature (e.g., 50 °C).

-

Analyze samples at appropriate time intervals to determine the rate of degradation as a function of pH.

-

Long-Term and Accelerated Stability Studies

To establish a re-test period or shelf life, formal stability studies under ICH-prescribed conditions are necessary. These studies evaluate the product in its proposed container closure system.[10][14]

Table 2: Standard ICH Conditions for Long-Term and Accelerated Stability Testing

| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Typical) |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.

Analytical Method for Stability Monitoring

A stability-indicating analytical method is required to quantify the decrease in the concentration of the active compound and to detect and quantify any degradation products formed. A reverse-phase UPLC-MS/MS method is highly suitable for this purpose.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or an ion-pairing agent to improve peak shape and retention.[15][16]

-

Detection: Mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity needed to quantify the parent compound and detect potential degradants, even at low levels.

Part 3: Practical Recommendations for Handling and Storage

Based on the predicted physicochemical properties, the following best practices are recommended for researchers working with this compound:

-

Storage: The compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (nitrogen or argon), and at refrigerated temperatures (2–8 °C), as recommended by suppliers.[17][18]

-

Solvent Selection for Stock Solutions: For creating master stock solutions for biological screening, high-purity, anhydrous DMSO is the recommended solvent. Prepare solutions fresh when possible. For long-term storage of solutions, store at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

-

Experimental Handling: When conducting experiments, especially those involving heat or extended run times, protect solutions from light by using amber vials or wrapping glassware in aluminum foil.[9] Be mindful of potential degradation in protic or aqueous solvents; if their use is necessary, buffer the solution and use freshly prepared samples.

Conclusion

This compound is a valuable synthetic intermediate whose utility in drug discovery is directly tied to a thorough understanding of its physicochemical properties. While predicted to have low aqueous solubility, it is likely soluble in common polar aprotic and chlorinated organic solvents. The primary stability liability is the potential for photolytic and thermal de-iodination. Researchers must employ rigorous, validated methods to experimentally determine the precise solubility and stability profile of this compound within the context of their specific applications. The protocols and insights provided in this guide serve as a comprehensive framework for this essential characterization, ensuring the generation of reliable data and facilitating the progression of promising research programs.

References

- 1. Buy this compound | 6715-87-3 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyrazole | 288-13-1 [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. database.ich.org [database.ich.org]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 18. 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5 [sigmaaldrich.com]

The Strategic Functionalization of Di-iodinated Methyl Pyrazoles: A Technical Guide to Unlocking Their Synthetic Potential

Introduction: The Di-iodinated Methyl Pyrazole as a Versatile Synthetic Hub

In the landscape of modern medicinal and materials chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and functional materials. The strategic introduction of multiple, orthogonally reactive handles onto this core is a paramount objective for creating molecular diversity and fine-tuning physicochemical properties. Among these handles, the carbon-iodine (C-I) bond is preeminent due to its ideal reactivity in a vast array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the reactivity of di-iodinated methyl pyrazoles. Moving beyond a simple recitation of protocols, we will delve into the underlying principles governing their synthesis and, critically, the regioselective functionalization of their two distinct C-I bonds. As a Senior Application Scientist, my focus is to impart not just the "how," but the "why"—explaining the causality behind experimental choices to empower researchers to rationally design their own synthetic pathways. We will explore the subtle interplay of electronic effects, steric hindrance, and catalyst/ligand selection that allows for the controlled, stepwise derivatization of these powerful building blocks.

I. Synthesis of Di-iodinated Methyl Pyrazoles: Establishing the Core

The generation of di-iodinated methyl pyrazoles is the foundational step. The choice of iodination strategy directly dictates the substitution pattern and, consequently, the subsequent reactivity profile of the molecule. Two primary strategies dominate: electrophilic iodination and metallation-iodination.

Electrophilic Iodination

Direct electrophilic iodination of the pyrazole ring is a common and effective method. The C4 position of the pyrazole ring is inherently electron-rich and thus most susceptible to electrophilic attack. The C3 and C5 positions are comparatively electron-deficient.[1][2] Therefore, initial iodination typically occurs at C4. Introducing a second iodine atom requires more forcing conditions or a pre-activated substrate.

A robust method for the synthesis of 1-methyl-3,4,5-triiodopyrazole involves treating 1-methylpyrazole with iodine in the presence of an oxidizing agent like potassium persulfate. This approach can be adapted to yield di-iodinated species by controlling stoichiometry, though mixtures can result.[3] A common precursor, 4-iodopyrazole, can be synthesized by treating pyrazole with iodine and a base, and subsequently methylated to give 1-methyl-4-iodopyrazole.[4] Further iodination of this intermediate can then be pursued.

Protocol 1: Synthesis of 1-Methyl-4,5-diiodo-1H-pyrazole via Iodination of 1-Methyl-5-iodopyrazole

This protocol is a representative procedure adapted from methods for iodinating pyrazole systems.[5]

Step 1: Synthesis of 1-Methyl-5-iodopyrazole (Intermediate)

-

To a solution of 1-methylpyrazole (1.0 equiv) in tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv) dropwise. The remarkable acidity of the C5-proton facilitates this regioselective lithiation.[5][6]

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of iodine (I₂) (1.2 equiv) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-methyl-5-iodopyrazole.

Step 2: Iodination at the C4 Position

-

To a solution of 1-methyl-5-iodopyrazole (1.0 equiv) in acetonitrile, add N-Iodosuccinimide (NIS) (1.1 equiv).

-

Heat the reaction mixture to 80-85 °C and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[5]

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by flash column chromatography to afford 4,5-diiodo-1-methyl-1H-pyrazole.

Synthesis Workflow

The logical flow for synthesizing a di-iodinated methyl pyrazole is depicted below. The choice between direct di-iodination and a stepwise approach depends on the desired isomer and the availability of starting materials.

II. Regioselective Cross-Coupling: A Tale of Two Iodines

With a di-iodinated methyl pyrazole in hand, the critical challenge becomes the selective functionalization of one C-I bond over the other. The reactivity of a given C-I bond is governed by a combination of steric and electronic factors.

-

Electronic Effects: The pyrazole ring has a non-uniform electron distribution. The C4 position is the most electron-rich, while C3 and C5 are more electron-deficient.[1][2] In the context of the rate-limiting oxidative addition step in many cross-coupling reactions, a more electron-deficient C-I bond is generally more reactive.[7] Therefore, one would predict a reactivity order of C5-I > C3-I > C4-I. The electron-donating methyl group at N1 further influences this, generally increasing the electron density of the ring.

-

Steric Effects: Steric hindrance around a C-I bond can significantly impede the approach of the bulky palladium catalyst complex, slowing the rate of oxidative addition.[8] For a 4,5-diiodo-1-methylpyrazole, the C5-I bond is adjacent to the N-methyl group, creating more steric congestion than at the C4 position. For a 3,4-diiodo-1-methylpyrazole, the C3-I bond is similarly hindered by the N-methyl group.

The interplay of these effects means that regioselectivity can often be controlled by judicious selection of the reaction conditions, particularly the palladium catalyst and its associated ligands.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds. In di-iodinated systems, achieving mono-arylation requires careful control to prevent over-reaction to the di-aryl product.[5]

Causality of Experimental Choices:

-

Catalyst/Ligand: The choice of phosphine ligand is critical for controlling selectivity. Bulky, electron-rich monodentate ligands (e.g., XPhos, SPhos) often favor reaction at the less sterically hindered position. Bidentate ligands (e.g., dppf) can exhibit different selectivities. In some dihaloheterocyclic systems, specific ligands have been shown to invert the "innate" reactivity, favoring the sterically more encumbered but electronically more active site.[9][10]

-

Stoichiometry: Using a slight deficiency or an equimolar amount of the boronic acid (e.g., 0.95-1.0 equivalents) relative to the di-iodo pyrazole is a crucial strategy to favor mono-coupling over di-coupling.

-

Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to stop the reaction after the first coupling has occurred, preventing the second, typically slower, coupling.

Protocol 2: Selective Mono-Arylation of 4,5-Diiodo-1-methyl-1H-pyrazole via Suzuki Coupling

This protocol is designed to favor mono-coupling at the more reactive C5 position, based on general principles of Suzuki reactions on dihaloarenes.[11][12]

-

To a microwave vial, add 4,5-diiodo-1-methyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.0 equiv), and cesium carbonate (Cs₂CO₃) (2.5 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Seal the vial and heat the reaction mixture to 80-90 °C. Monitor the reaction closely by TLC or LC-MS.

-

Upon consumption of the starting material and formation of the mono-coupled product (typically 1-4 hours), cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography. Elution with a gradient of ethyl acetate in hexanes will typically separate the desired mono-arylated product from any remaining starting material and the di-arylated byproduct.

Table 1: Representative Suzuki Coupling Data for Iodo-Pyrazoles

| Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 10 min | >95 | [13] |

| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30) | K₂CO₃ | THF/H₂O | Reflux | 48 h | 56 | [5][6] |

| 1-Aryl-3-CF₃-5-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30) | K₂CO₃ | THF/H₂O | Reflux | 48 h | 62 |[5][6] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynyl-substituted pyrazoles, which are themselves versatile intermediates for further transformations. The reaction mechanism involves synergistic palladium and copper catalytic cycles.[14]

Causality of Experimental Choices:

-

Catalyst System: The standard PdCl₂(PPh₃)₂/CuI system is often effective. The choice of phosphine ligand on the palladium can influence regioselectivity in di-iodinated systems, with monodentate ligands sometimes favoring one position and bidentate ligands another.[14]

-

Base and Solvent: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent with THF or DMF.

-

Reactivity Order: In di-iodinated systems, the more electron-deficient C-I bond is generally expected to react preferentially. For example, in 5-chloro-4-iodopyrazoles, the Sonogashira coupling occurs selectively at the C4-I bond.[14] This suggests that in a 4,5-diiodo system, the C5-I bond would be more reactive, while in a 3,4-diiodo system, the C4-I might be more reactive depending on the substituent at C5.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Application of the Sonogashira Method in the Synthesis of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 4. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 9. tsijournals.com [tsijournals.com]

- 10. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Applications of 3,4-Diiodo-5-methyl-1H-pyrazole in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Densely Functionalized Heterocycle

In the landscape of modern organic synthesis and drug discovery, the pyrazole nucleus stands as a privileged scaffold, underpinning the structure of numerous pharmaceuticals and functional materials.[1] Among the vast family of pyrazole derivatives, 3,4-Diiodo-5-methyl-1H-pyrazole emerges as a particularly powerful and versatile building block. Its densely functionalized core, featuring two orthogonally reactive iodine atoms and a methyl group, offers a unique platform for the strategic construction of complex molecular architectures.[2] The presence of two iodine substituents, known for their excellent leaving group ability in cross-coupling reactions, allows for sequential and regioselective functionalization, paving the way for the synthesis of diverse libraries of compounds.[2][3] This guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the development of novel therapeutic agents and advanced materials.

Core Reactivity: A Gateway to Molecular Diversity through Cross-Coupling Reactions

The synthetic utility of this compound is primarily rooted in its susceptibility to palladium-catalyzed cross-coupling reactions. The differential reactivity of the iodine atoms at the C3 and C4 positions can be exploited to achieve selective functionalization, although in many cases, the focus is on disubstitution to create highly decorated pyrazole cores. The most prominent of these transformations are the Sonogashira and Suzuki-Miyaura coupling reactions.

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira reaction, a robust method for the formation of C(sp²)-C(sp) bonds, is a cornerstone in the application of this compound.[4] This reaction enables the introduction of various alkynyl moieties onto the pyrazole scaffold, which are valuable functionalities in medicinal chemistry and materials science.[4]

Conceptual Workflow for Sonogashira Coupling:

References

An In-Depth Technical Guide to the Safe Handling of 3,4-Diiodo-5-methyl-1H-pyrazole for Research and Development

This guide provides comprehensive safety protocols and handling instructions for 3,4-Diiodo-5-methyl-1H-pyrazole, a key intermediate in medicinal chemistry and materials science.[1] Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a halogenated pyrazole derivative with the molecular formula C4H4I2N2.[1] Its structure, characterized by two iodine atoms and a methyl group on the pyrazole ring, makes it a valuable building block in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 6715-87-3 | [2] |

| Molecular Formula | C4H4I2N2 | [1][2] |

| Molecular Weight | 333.9 g/mol | [2] |

| Melting Point | 178-181 °C | [2] |

| Boiling Point | 374.8±42.0 °C (Predicted) | [2] |

| Density | 2.750±0.06 g/cm3 (Predicted) | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Hazard Identification and Toxicological Profile

-

Acute Oral Toxicity : Pyrazole derivatives can be harmful if swallowed.[3][4]

-

Skin Irritation : Causes skin irritation.[4]

-

Serious Eye Damage/Irritation : Can cause serious eye irritation or damage.[3][4][5]

-

Respiratory Irritation : May cause respiratory irritation.[5]

It is crucial to handle this compound with the assumption that it possesses these hazards. The toxicological properties have not been fully investigated, and therefore, it should be handled with care.[6]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following measures are recommended based on the known hazards of similar compounds:

-

If Swallowed : Immediately call a POISON CENTER or doctor.[3] Rinse mouth.[3] Do NOT induce vomiting.[3]

-

If on Skin : Wash with plenty of soap and water.[3][6] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[7]

-

If in Eyes : Rinse cautiously with water for several minutes.[5][6][7] Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7] If eye irritation persists, get medical advice/attention.[3][5][6]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[7] If breathing is difficult, give oxygen.[5]

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

A well-ventilated laboratory with functioning chemical fume hoods is essential. Ensure that eyewash stations and safety showers are readily accessible.[5][6][8]

| PPE | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles (conforming to EN166 or NIOSH standards) | [5][6][7] Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | [3][5] Prevents skin contact. |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes | [5] Minimizes skin exposure. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | [6] Protects against inhalation of dust. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.[3]

-

Wash hands thoroughly after handling.[3]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

Storage Conditions

Proper storage is crucial for maintaining the stability and integrity of the compound.

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]

-

Protect from UV radiation and sunlight.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[5][6]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe handling and experimental design.

-

Chemical Stability : Stable under normal conditions.[5]

-

Conditions to Avoid : Incompatible products, excess heat, and dust formation.[5]

-

Hazardous Decomposition Products : Under fire conditions, this compound may decompose to produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen iodide.[5][6]

-

Reactivity Profile : The iodine substituents are good leaving groups, making the compound reactive in nucleophilic substitution and cross-coupling reactions, such as the Sonogashira reaction.[1]

Experimental Workflow: A Generalized Protocol for Handling

The following workflow outlines the key steps for safely handling this compound in a typical laboratory experiment.

Caption: A generalized workflow for the safe handling of solid this compound in a laboratory setting.

Spillage and Waste Disposal

In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[3] Wear appropriate PPE, including respiratory protection.[3] Sweep up the spilled material and place it into a suitable container for disposal.[5] Avoid generating dust.[5]

Dispose of waste materials in accordance with local, state, and federal regulations.[3][4][7] Do not allow the material to enter drains or waterways.[3]

Conclusion

This compound is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. This guide provides a framework for its safe use, emphasizing the importance of engineering controls, personal protective equipment, and a thorough understanding of its chemical properties. By adhering to these guidelines, researchers can minimize risks and foster a safe and productive laboratory environment.

References

A Comprehensive Technical Guide to 3,4-Diiodo-5-methyl-1H-pyrazole for Advanced Research and Development

This guide provides an in-depth technical overview of 3,4-Diiodo-5-methyl-1H-pyrazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthesis, and significant applications, with a focus on enabling its effective use in the laboratory.

Introduction to a Versatile Synthetic Intermediate

This compound (CAS No. 6715-87-3) is a halogenated pyrazole derivative that has garnered significant interest in medicinal chemistry and material science.[1] Its structure, featuring two iodine atoms at the 3 and 4 positions and a methyl group at the 5 position of the pyrazole ring, makes it a highly versatile intermediate for organic synthesis.[1] The presence of two iodine atoms, which are excellent leaving groups, allows for sequential and regioselective functionalization through various cross-coupling reactions. This property is invaluable for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.

The pyrazole scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of iodine atoms enhances the synthetic utility of the pyrazole core, providing a handle for creating diverse libraries of compounds for screening and development.

Commercial Availability and Specifications

This compound is available from a range of commercial suppliers, catering to both small-scale research and larger-scale development needs. When sourcing this reagent, it is crucial to consider purity, which is typically offered at ≥98%.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity Specification | Additional Information |

| Smolecule | Not specified | Provides general information on properties and applications.[1] |

| ChemicalBook | ≥98% | Lists multiple suppliers and purity ranges. |

| Bide Pharmatech Ltd | 98% | Offers the compound as a medical intermediate.[2] |

| Unnamed Supplier (via a chemical marketplace) | ≥98% | Listed as a protein degrader building block.[3] |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier before use. A typical CoA will provide detailed information on the compound's identity, purity (as determined by methods such as HPLC or qNMR), and the levels of any significant impurities.[4]

Physicochemical Properties and Handling

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6715-87-3 | [1] |

| Molecular Formula | C₄H₄I₂N₂ | [1] |

| Molecular Weight | 333.90 g/mol | [3] |

| Appearance | Solid (form may vary) | Inferred from related compounds |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | General recommendation for halogenated heterocycles |

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

For related iodo-pyrazole compounds, the following hazard statements are common and should be considered:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Always consult the supplier-provided SDS for the most accurate and up-to-date safety information before handling this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of a suitable pyrazole precursor. A common method involves the electrophilic halogenation of 5-methyl-1H-pyrazole.[1]

Experimental Protocol: Iodination of 5-methyl-1H-pyrazole (Hypothetical)

This protocol is based on general procedures for the iodination of pyrazoles and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (NIS) (2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Caption: A streamlined workflow for the synthesis of this compound.

Synthetic Utility: A Gateway to Molecular Diversity

The true value of this compound lies in its potential for further synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 3 and 4 positions of the pyrazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

-

Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or ethanol/water).[5]

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C for the required time (typically 2-18 hours), which can be significantly shortened with microwave irradiation.[5]

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as THF or DMF.

-

Addition of Reagents: Add the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).[6]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.[6]

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is then washed, dried, and concentrated. The final product is purified by column chromatography.

Caption: General workflow for the Sonogashira cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of therapeutic agents due to its diverse biological activities. The ability to functionalize the pyrazole ring of this compound via cross-coupling reactions makes it a valuable tool for developing novel drug candidates.

-

Kinase Inhibitors: Pyrazole derivatives are well-known as scaffolds for kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The di-iodinated nature of this compound allows for the systematic exploration of the chemical space around the pyrazole core to optimize binding to the target kinase.

-

Antibacterial Agents: Research has shown that some pyrazole derivatives exhibit antibacterial properties. For instance, related compounds have been investigated as inhibitors of bacterial growth, including against resistant strains.[1]

-

Central Nervous System (CNS) Agents: Patents have been filed for pyrazole derivatives with applications in treating diseases of the central nervous system, highlighting the potential of this scaffold in neurology.[7]

-

Metabolic Disorders: Substituted pyrazole compounds have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[8]

The synthetic versatility of this compound allows for the rapid generation of diverse compound libraries, which is a key strategy in modern drug discovery to identify and optimize lead compounds.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and material science. Its di-iodinated structure provides two reactive sites for the introduction of a wide range of functional groups through robust and well-established cross-coupling methodologies. This technical guide has provided an overview of its properties, commercial availability, synthesis, and key applications, with the aim of empowering researchers to effectively utilize this compound in their research and development endeavors. As the demand for novel and complex molecular architectures continues to grow, the importance of such versatile synthetic intermediates will undoubtedly increase.

References

- 1. Buy this compound | 6715-87-3 [smolecule.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 8. US9822101B1 - Pyrazole compounds - Google Patents [patents.google.com]

3,4-Diiodo-5-methyl-1h-pyrazole melting point and boiling point

An In-Depth Technical Guide to the Thermal Properties of 3,4-Diiodo-5-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound, a halogenated pyrazole derivative with significant potential in medicinal chemistry and material science.[1] As a key intermediate in organic synthesis, understanding its physical properties is paramount for researchers, scientists, and drug development professionals.[1] This document synthesizes experimental data with theoretical principles, outlines robust methodologies for thermal analysis, and discusses the structural factors that govern the phase transitions of this compound. It is intended to serve as an authoritative resource for the accurate characterization and handling of this compound in a research and development setting.

Introduction: The Significance of Physicochemical Characterization

This compound (CAS No. 6715-87-3) is a five-membered heterocyclic compound featuring a pyrazole core substituted with two iodine atoms and a methyl group.[1][2] The presence of heavy halogens and the overall molecular architecture make it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1]

The melting and boiling points are fundamental physical constants that provide a primary indication of a substance's purity and are critical for a multitude of applications, including:

-

Reaction Condition Optimization: Knowledge of thermal stability is essential for designing synthetic routes, preventing decomposition at elevated temperatures.

-

Purification and Isolation: Techniques such as recrystallization and distillation are directly dependent on the phase transition temperatures.

-

Material Formulation: For drug development, the melting point influences solubility, dissolution rate, and the choice of formulation strategies.

-

Purity Assessment: A sharp, well-defined melting point range is a reliable indicator of high purity, whereas a broad or depressed range suggests the presence of impurities.

This guide delves into the specific thermal properties of this compound, offering both established data and the scientific rationale behind its experimental determination.

Core Physicochemical and Thermal Data

The known thermal properties and related physicochemical data for this compound are summarized below. It is crucial to note that the boiling point is a predicted value, as high molecular weight heterocyclic compounds often decompose before boiling at atmospheric pressure.

| Property | Value | Source |

| CAS Number | 6715-87-3 | [2] |

| Molecular Formula | C₄H₄I₂N₂ | [1][2] |

| Molecular Weight | 333.90 g/mol | [2] |

| Melting Point | 178-181 °C | [2] |

| Boiling Point | 374.8 ± 42.0 °C (Predicted) | [2] |

| Density | 2.750 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.75 ± 0.50 (Predicted) | [2] |

Theoretical Framework: Understanding the Intermolecular Forces at Play

The melting and boiling points of a molecular solid are dictated by the strength of its intermolecular forces. For this compound, several factors contribute to its relatively high melting point:

-

Molecular Weight and Polarizability: With a molecular weight of 333.90 g/mol and the presence of two large, polarizable iodine atoms, the compound exhibits strong London dispersion forces. These forces are the primary contributors to the high phase transition temperatures.

-

Hydrogen Bonding: The pyrazole ring contains a pyrrole-like nitrogen atom (N-H), which can act as a hydrogen bond donor, and a pyridine-like nitrogen atom, which can act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen-bonded networks (e.g., dimers, trimers, or catemers), significantly increasing the energy required to break the crystal lattice.[3]

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegativity differences between carbon, nitrogen, and iodine atoms, leading to electrostatic attractions between adjacent molecules.

Compared to simpler analogs like 4-Iodopyrazole (mp 108-110 °C)[4] and 5-Iodo-1-methyl-1H-pyrazole (mp 76-81 °C), the presence of a second iodine atom in this compound substantially increases its molecular weight and surface area for van der Waals interactions, resulting in a much higher melting point.[5]

Experimental Workflow for Thermal Property Determination

The accurate determination of melting and boiling points requires a systematic approach. The following workflow is recommended for a comprehensive thermal analysis of this compound.

Caption: Experimental workflow for thermal characterization.

Step-by-Step Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the preferred method for its high precision, small sample requirement, and ability to provide thermodynamic data (enthalpy of fusion).

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified standards (e.g., indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of high-purity, dry this compound into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any sublimation during heating. Prepare an identical empty sealed pan to serve as the reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). The choice of a 10 °C/min ramp rate represents a balance between achieving good resolution of the thermal event and maintaining a reasonable experiment duration.

-

Continue heating to a temperature significantly above the melt (e.g., 220 °C) to ensure the entire transition is captured.

-

-

Data Analysis:

-

The melting event will appear as an endothermic peak on the heat flow vs. temperature curve.

-

The onset temperature of the peak is typically reported as the melting point (Tm).

-

The peak temperature and the integrated area under the peak (enthalpy of fusion, ΔHfus) provide further characterization of the thermal transition. A sharp peak indicates high purity.

-

Boiling Point and Decomposition Analysis via Thermogravimetric Analysis (TGA)

Direct experimental determination of the boiling point is often impractical. TGA is used to determine the temperature at which the compound begins to decompose or volatilize.

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining against temperature.

-

A sharp drop in mass indicates either decomposition or boiling. For a high-molecular-weight compound like this, it is almost certainly decomposition. The onset temperature of this mass loss is the decomposition temperature (Td), which serves as the upper limit for the compound's thermal stability.

-

Synthesis, Purity, and its Impact on Thermal Data

The synthesis of this compound is typically achieved through the electrophilic halogenation of 5-methyl-1H-pyrazole using an iodinating agent.[1] The reaction can produce regioisomers or incompletely substituted byproducts.

Crucial Insight: The presence of impurities, even in small amounts, can significantly depress and broaden the melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity analysis. Therefore, rigorous purification, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), is a non-negotiable prerequisite for accurate thermal analysis. The purity of the final product must be validated by independent analytical techniques such as NMR spectroscopy and LC-MS before any thermal measurements are considered reliable.

Safety and Handling

-

Storage: this compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C to prevent degradation.[2]

-

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

The thermal properties of this compound, specifically its melting point of 178-181 °C, are a direct consequence of its high molecular weight and the capacity for strong intermolecular interactions, including hydrogen bonding and London dispersion forces. While its boiling point is predicted to be high, the compound is more likely to decompose upon significant heating. Accurate determination of these properties is critically dependent on sample purity and the use of precise analytical techniques like DSC and TGA. The data and protocols presented in this guide provide a robust framework for the reliable characterization, handling, and application of this important synthetic intermediate.

References

Methodological & Application

Application Notes & Protocols for the Green Synthesis of Di-iodinated Pyrazoles

Introduction: The Imperative for Greener Iodinated Pyrazoles in Modern Drug Discovery

Di-iodinated pyrazoles represent a cornerstone class of intermediates in contemporary pharmaceutical and agrochemical research. Their strategic di-iodination provides two reactive handles for subsequent functionalization, most notably through cross-coupling reactions, enabling the construction of complex molecular architectures with diverse biological activities. However, traditional iodination methods often rely on harsh reagents, stoichiometric heavy metals, and chlorinated solvents, posing significant environmental and safety concerns. This guide provides a detailed overview of cutting-edge, green synthetic methodologies for the preparation of di-iodinated pyrazoles, designed for the modern researcher committed to sustainable and efficient chemical synthesis.

The protocols and insights presented herein are grounded in the principles of green chemistry, emphasizing atom economy, the use of benign solvents, energy efficiency, and the reduction of hazardous byproducts. We will explore a range of field-proven techniques, from aqueous oxidative iodination to energy-assisted methods, providing not just the "how" but the critical "why" behind each experimental choice.

Core Green Iodination Strategies: A Comparative Overview